molecular formula C19H13ClN4O3S B2630939 5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide CAS No. 893980-12-6

5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide

Cat. No.: B2630939
CAS No.: 893980-12-6
M. Wt: 412.85
InChI Key: QMNLMSGIVHRYTR-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide” is a chemical compound with the molecular formula C16H12ClN3O2S3 . It has an average mass of 409.933 Da and a monoisotopic mass of 408.978027 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a 3-methylimidazo[2,1-b]thiazol-6-yl group attached to a phenyl ring, which is further substituted with a 5-chloro-2-nitrobenzamide group .

Scientific Research Applications

Ring-Ring Interconversion Reactions

The compound's derivative has been used to investigate ring-ring interconversion reactions, revealing the influence of substituents on the thiazole ring. These reactions involve the synthesis of [1,4]-thiazino[3,4-c][1,2,4]oxadiazol-3-ones and have potential pharmacological implications (Billi et al., 2000).

Microwave-Assisted Hantzsch Thiazole Synthesis

The compound's framework has been utilized in the Hantzsch thiazole synthesis under microwave heating. This process involves the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, starting from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas (Kamila et al., 2012).

Potential Anticancer Applications

Derivatives of the compound have shown promising results in preliminary evaluations as potential anticancer agents. These studies involve cytotoxicity evaluations against various human neoplastic cell lines, suggesting the compound's derivatives as potent anticancer agents (Romero-Castro et al., 2011).

Reaction with Thiosemicarbazide

The compound's derivative has been involved in reactions with thiosemicarbazide and its derivatives, leading to the synthesis of 5-amino-2-hydrazino-1,3-thiazole derivatives. These derivatives undergo further transformations indicating the compound's utility in synthesizing various thiazole derivatives (Balya et al., 2008).

Synthesis of Chlorantraniliprole

A derivative of the compound has been used in the synthesis of Chlorantraniliprole, an insecticide. The synthesis involves a series of reactions starting from 3-methyl-2-nitrobenzoic acid, highlighting its relevance in the synthesis of agriculturally important chemicals (Yi-fen et al., 2010).

Antinociceptive and Anti-inflammatory Properties

Thiazolopyrimidine derivatives, related to the compound, have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. This research indicates the compound's potential in the development of new therapeutics for pain and inflammation management (Selvam et al., 2012).

Properties

IUPAC Name

5-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O3S/c1-11-10-28-19-22-16(9-23(11)19)12-3-2-4-14(7-12)21-18(25)15-8-13(20)5-6-17(15)24(26)27/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNLMSGIVHRYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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